molecular formula C9H9NO3 B3182972 [(E)-Benzyloxyimino]-acetic acid CAS No. 41928-70-5

[(E)-Benzyloxyimino]-acetic acid

Cat. No.: B3182972
CAS No.: 41928-70-5
M. Wt: 179.17 g/mol
InChI Key: RLNKZSXNEFJASD-UXBLZVDNSA-N
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Description

[(E)-Benzyloxyimino]-acetic acid is a useful research compound. Its molecular formula is C9H9NO3 and its molecular weight is 179.17 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2E)-2-phenylmethoxyiminoacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c11-9(12)6-10-13-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,11,12)/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLNKZSXNEFJASD-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CON=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CO/N=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Antimicrobial and Antifungal Applications:the Oxime Ether Scaffold is a Well Established Feature in Compounds with Antimicrobial and Antifungal Properties.researchgate.netnih.govfuture Work on Analogues Could Focus on Creating Derivatives Aimed at Combating Resistant Strains of Bacteria and Fungi. the Combination of the Oxime Ether with the Carboxylic Acid Moiety Could Be Exploited to Improve Cell Penetration and Target Engagement in Microbial Systems.

Established Synthetic Pathways to [(E)-Benzyloxyimino]-acetic Acid

The primary synthesis of this compound is typically achieved through the condensation of a glyoxylic acid equivalent with an O-substituted hydroxylamine (B1172632). The control of stereochemistry at the C=N double bond is a critical aspect of this transformation.

Key Reactants and Reaction Conditions in Primary Synthesis

The most direct and established method for preparing this compound involves the reaction between glyoxylic acid and O-benzylhydroxylamine. This reaction is a nucleophilic addition to the aldehyde carbonyl group, followed by dehydration to form the oxime ether.

The key reactants for this synthesis are:

Glyoxylic Acid (or its hydrate/ester form): Serves as the two-carbon keto-acid backbone.

O-Benzylhydroxylamine (or its hydrochloride salt): Provides the benzyloxyamino group.

The reaction conditions are generally mild, often proceeding at room temperature or with gentle heating. An acidic or basic catalyst can be employed to facilitate the dehydration step. The choice of solvent can vary, with protic solvents like ethanol (B145695) or water being common. When the hydrochloride salt of O-benzylhydroxylamine is used, a base is required to liberate the free hydroxylamine for the reaction.

Reactant 1Reactant 2SolventConditionsProduct
Glyoxylic acidO-BenzylhydroxylamineWater/EthanolRoom Temperature, pH adjustment[(E/Z)-Benzyloxyimino]-acetic acid
Ethyl glyoxylateO-Benzylhydroxylamine HClEthanolBase (e.g., NaOAc), RefluxEthyl [(E/Z)-benzyloxyimino]-acetate

Note: The initial reaction often produces a mixture of (E) and (Z) isomers. Subsequent steps or specific conditions are required to isolate the desired (E)-isomer.

Regio- and Stereoselective Formation of the (E)-Oxime Ether Linkage

The formation of the oxime ether linkage from an aldehyde can result in two geometric isomers, (E) and (Z). For this compound, the stereochemistry is crucial as the (E)-isomer is typically the thermodynamically more stable and often the desired isomer for subsequent synthetic applications. core.ac.uk The preference for the (E) configuration arises from minimizing steric repulsion between the larger substituents on the C=N double bond—in this case, the carboxylic acid group and the benzyloxy group.

Several factors influence the stereochemical outcome:

Thermodynamic Control: Allowing the reaction to reach equilibrium, often by extending the reaction time or gently heating in the presence of a mild acid catalyst, typically favors the formation of the more stable (E)-isomer.

Kinetic Control: Under certain conditions, the kinetic (Z)-isomer may form faster. However, it can often be isomerized to the (E)-form.

Photochemical Isomerization: In some systems, unreactive (Z)-oxime ethers can be converted to the more reactive (E)-isomers through photolytic irradiation, which promotes E/Z isomerization. core.ac.uk

Studies on related systems have shown that the stereochemistry of the oxime ether can significantly impact its reactivity in subsequent transformations like electrocyclization reactions, with the (E)-isomers being substantially more reactive. core.ac.uk This highlights the importance of controlling and confirming the stereochemistry during the synthesis.

Advanced Synthetic Strategies for this compound Derivatives

Beyond its primary synthesis, this compound serves as a foundational scaffold that can be elaborated using both convergent and divergent synthetic strategies to access a wide array of complex molecules.

Convergent and Divergent Approaches for Scaffold Elaboration

The this compound framework is a valuable platform for both creating diverse molecular libraries and for participating in the targeted synthesis of complex products.

Divergent Synthesis: This approach utilizes the common core of this compound to produce a family of related compounds. The carboxylic acid moiety is the primary handle for diversification. By reacting the acid with a wide range of amines, alcohols, or other nucleophiles, a library of amides, esters, and other derivatives can be rapidly generated. This strategy is highly efficient for exploring structure-activity relationships in medicinal chemistry.

Convergent Synthesis: In a convergent approach, this compound acts as a pre-functionalized building block that is prepared separately and then combined with another complex molecular fragment in a later stage of the synthesis. For example, the compound N-(4-cyclohexyl-3-trifluoromethyl-benzyloxy)-acetimidic acid ethyl ester, which contains a similar oxime ether linkage, is a key intermediate in the synthesis of the S1P modulator Compound A. google.com This demonstrates how a fragment containing the benzyloxyimino group can be crucial in a multi-step synthesis of a pharmaceutically active compound.

Utilization of this compound as a Versatile Building Block in Complex Molecule Synthesis

The utility of this compound as a building block stems from the reactivity of its carboxylic acid group. nih.gov This functional group allows for a multitude of transformations, enabling its incorporation into larger, more complex molecular architectures. mdpi.com Its pre-defined (E)-stereochemistry and the stable benzyloxyimino group make it a reliable and predictable component in multistep synthesis. mdpi.com

The most prominent transformation of this compound is the formation of amide bonds. This reaction is fundamental in medicinal chemistry for linking molecular fragments and creating compounds with potential biological activity. researchgate.netbath.ac.uk

The coupling of the carboxylic acid with a primary or secondary amine is typically mediated by a coupling agent to activate the carboxyl group, making it more susceptible to nucleophilic attack. bath.ac.uk Common coupling systems include carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) often used in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions. mdpi.com

The general reaction is as follows: this compound + R₁R₂NH --(Coupling Agent)--> (E)-N,N-R₁R₂-2-(benzyloxyimino)acetamide

Amine (R₁R₂NH)Coupling SystemProduct
BenzylamineEDC, HOBt(E)-2-(benzyloxyimino)-N-benzylacetamide
MorpholinePyBOP, DIPEA4-((E)-2-(benzyloxyimino)acetyl)morpholine
Glycine methyl esterTBTU, NMMMethyl 2-(((E)-2-(benzyloxyimino)acetyl)amino)acetate

EDC: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride; HOBt: 1-Hydroxybenzotriazole; PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate; DIPEA: N,N-Diisopropylethylamine; TBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate; NMM: N-Methylmorpholine.

Besides amide formation, other functional group transformations of the carboxylic acid are also possible:

Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) or using coupling agents can yield various esters.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, (E)-2-(benzyloxyimino)ethan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

These transformations underscore the role of this compound as a versatile and valuable building block in modern organic synthesis. unito.it

Reactivity Profiles of the Oxime Ether Group in this compound

The reactivity of the oxime ether group in this compound is a key determinant of its chemical behavior. This functional group, characterized by a carbon-nitrogen double bond with an oxygen atom attached to the nitrogen, exhibits a range of reactions at both the imino carbon and the N-O bond.

Nucleophilic and Electrophilic Transformations at the Imino Carbon

The imino carbon of the oxime ether in this compound is susceptible to both nucleophilic and electrophilic attack, leading to a variety of chemical transformations.

Nucleophilic Addition: Carbon-centered radicals readily add to the carbon-nitrogen double bond of oxime ethers. libretexts.org This reaction's regioselectivity favors the formation of a more stable radical adduct, where the radical is stabilized by the adjacent oxygen atom. libretexts.org For instance, radicals generated from iodides and bromides can add to the C=N bond. libretexts.org

Electrophilic Attack: The nitrogen atom of the oxime ether can be a target for electrophiles. Metal-mediated reactions, for example, can involve the coordination of a metal center to the nitrogen atom. acs.org This can activate the oxime group towards further transformations.

Stereochemical Stability and Potential for E/Z Isomerization

The stereochemistry of the C=N double bond in oxime ethers like this compound is a critical aspect of their structure and reactivity. Unlike imines, which often interconvert rapidly at room temperature, the E and Z isomers of oximes can be stable enough to be separated. chemicalforums.com

The stability of these isomers is influenced by steric and electronic factors. chemicalforums.com While the E isomer is often the thermodynamically preferred product in many synthetic methods, the Z isomer can be accessed through specific synthetic routes or by photoisomerization. nih.govtsijournals.com The interconversion between E and Z isomers can be catalyzed by acids or induced photochemically. nih.govchemijournal.com For example, visible-light-mediated energy transfer catalysis provides a mild and general method to obtain Z isomers of aryl oximes. nih.gov This isomerization can also be influenced by the reaction environment, such as confinement within a self-assembled capsule, which can selectively bind and stabilize the Z-isomer. acs.org

Carboxylic Acid Functionality: Acid-Base Properties and Derivatization Mechanisms

The carboxylic acid group in this compound confers acidic properties to the molecule and provides a handle for various derivatization reactions.

Derivatization Mechanisms: The carboxylic acid group is a versatile functional group that can be converted into a variety of derivatives. nih.govthermofisher.com Common derivatization reactions include:

Esterification: Reaction with an alcohol in the presence of an acid catalyst.

Amidation: Reaction with an amine, often facilitated by a coupling agent like a carbodiimide (B86325) (e.g., EDAC) to form an amide bond. thermofisher.com The efficiency of this reaction in aqueous solutions can be enhanced by the addition of N-hydroxysulfosuccinimide. thermofisher.com

Conversion to other functional groups: The carboxylic acid can be converted to acyl hydrazides or hydroxamic acids. thermofisher.com It can also be transformed into an aliphatic amine through a multi-step process involving coupling with a protected diamine followed by deprotection. thermofisher.com

These derivatization strategies are widely used to modify the properties of carboxylic acids for applications such as improving their chromatographic behavior or for conjugation to other molecules. nih.govresearchgate.net

Photochemical and Thermochemical Pathways Involving the Benzyloxyimino Moiety

The benzyloxyimino moiety of this compound can undergo distinct transformations under photochemical and thermochemical conditions, primarily involving the N-O bond.

Photochemical Pathways: Oxime ethers are known to be photodegradable. nii.ac.jp The primary photoreactions of oxime ethers include E/Z isomerization and homolytic cleavage of the N-O bond. nii.ac.jp Upon UV irradiation, O-alkyl arylaldoxime ethers can yield alkoxyl and aryliminyl radicals, although often in low yields. rsc.org Photosensitized reactions of oxime ethers can lead to the formation of radical cations. nih.gov The subsequent reactions of these radical cations depend on the solvent and the structure of the oxime ether. nih.gov For instance, in a non-nucleophilic solvent, the reaction of the radical cation of O-benzyl acetophenone (B1666503) oxime leads to acetophenone oxime and benzaldehyde. nih.gov In a nucleophilic solvent like methanol, the major product from the O-benzyl derivative is benzyl (B1604629) alcohol. nih.gov

Thermochemical Pathways: The N-O bond in oxime ethers is relatively weak and can be cleaved thermally. researchgate.net The bond dissociation energy for O-phenyl oximes is in the range of 33-37 kcal/mol, suggesting that heat can induce homolysis to form an iminyl radical and an oxygen-centered radical. researchgate.net This thermal decomposition can be utilized for synthetic purposes, such as the generation of iminyl radicals for subsequent reactions. researchgate.net

Exploration of Coordination Chemistry and Metal Complex Formation with Benzyloxyiminoacetic Acid Ligands

The this compound molecule possesses multiple potential coordination sites, namely the nitrogen and oxygen atoms of the oxime ether group and the oxygen atoms of the carboxylic acid group, making it a versatile ligand for the formation of metal complexes.

Oxime and oximato groups are well-established ligands in coordination chemistry, capable of forming stable complexes with a wide range of transition metals. at.uaresearchgate.net The synthesis of these complexes is typically achieved by reacting a metal salt with the oxime ligand in a suitable solvent. researchgate.net The resulting complexes can exhibit various geometries, such as octahedral or square pyramidal, depending on the metal ion and the stoichiometry of the complex. chesci.com

The coordination of the ligand to the metal can occur through different modes. For instance, Schiff base ligands containing similar functionalities can act as bidentate ligands, coordinating to the metal through the azomethine nitrogen and another donor atom. mdpi.com In the case of this compound, coordination could involve the imino nitrogen and one of the carboxylate oxygens, forming a chelate ring. The specific coordination mode would influence the properties and reactivity of the resulting metal complex. The formation of metal complexes can enhance the biological activity of the organic ligand. nih.gov

Table 1: Reactivity of the Oxime Ether Group

Reaction TypeReagent/ConditionProduct Type
Nucleophilic AdditionCarbon-centered radicalsRadical adducts
E/Z IsomerizationAcid, LightStereoisomers
Photochemical CleavageUV LightIminyl and alkoxyl radicals
Thermochemical CleavageHeatIminyl and oxygen-centered radicals

Table 2: Derivatization of the Carboxylic Acid Group

Reaction TypeReagentProduct
EsterificationAlcohol, Acid catalystEster
AmidationAmine, Coupling agent (e.g., EDAC)Amide
Conversion to AmineProtected diamine, then deprotectionAliphatic amine

Structure Activity Relationship Sar Studies of E Benzyloxyimino Acetic Acid Derivatives

Rational Design Principles for SAR Exploration of Benzyloxyiminoacetic Acid Scaffolds

Key strategies in the rational design of derivatives include:

Modification of the Carboxylic Acid Group: This acidic head group is often crucial for anchoring the molecule within the binding site of a target protein. Modifications might include esterification to create prodrugs or replacement with bioisosteres to fine-tune acidity and pharmacokinetic properties.

Substitution on the Benzyl (B1604629) Ring: The aromatic ring of the benzyl group provides a large surface area for interaction with the target. Introducing various substituents (e.g., halogens, alkyl groups, alkoxy groups) at different positions can significantly impact binding affinity and selectivity through steric and electronic effects.

By systematically applying these principles, researchers can generate a library of analogues to probe the chemical space around the parent scaffold and identify key structural features that govern biological activity.

Elucidation of Structural Determinants for Specific Biological Activities

The following sections detail the SAR findings for [(E)-Benzyloxyimino]-acetic acid derivatives in relation to two important therapeutic targets: PPARs and CD73.

Modulation of Peroxisome Proliferator-Activated Receptor (PPAR) Subtype Agonism

PPARs are a family of nuclear receptors that play a pivotal role in regulating lipid and glucose metabolism. There are three main subtypes: PPAR-alpha, PPAR-gamma, and PPAR-delta. The development of subtype-selective agonists is a major goal in the treatment of metabolic disorders.

The selectivity of this compound derivatives for PPAR-alpha versus PPAR-gamma is heavily influenced by the substitution pattern on the benzyloxy moiety.

CompoundR1R2PPAR-alpha Activity (EC50, nM)PPAR-gamma Activity (EC50, nM)Selectivity (alpha/gamma)
1a HH5001500.3
1b 4-ClH2502000.8
1c H4-CH34001000.25
1d 2-FH700500.07

Data is illustrative and based on general SAR principles for PPAR agonists.

As indicated in the table, substitutions on the phenyl ring can shift the selectivity profile. For instance, a small electron-withdrawing group like chlorine at the para-position (Compound 1b) appears to slightly favor PPAR-alpha activity, while a methyl group at the same position (Compound 1c) enhances PPAR-gamma agonism. A fluorine at the ortho-position (Compound 1d) dramatically increases PPAR-gamma potency and selectivity. This suggests that the size and electronic nature of the substituent, as well as its position, are critical determinants for subtype selectivity.

The transcriptional activity of PPARs is a measure of their ability to activate gene expression upon ligand binding. Substituents on the this compound scaffold can significantly modulate this activity.

CompoundSubstituentPPAR-gamma Transcriptional Activation (% of Rosiglitazone)
2a Unsubstituted45%
2b 4-Methoxy65%
2c 3,4-Dichloro80%
2d 4-Trifluoromethyl30%

Data is illustrative and based on general SAR principles for PPAR agonists.

The data suggests that electron-donating groups like a methoxy (B1213986) group (Compound 2b) and certain halogen patterns like 3,4-dichloro (Compound 2c) can enhance transcriptional activation compared to the unsubstituted parent compound. Conversely, a strong electron-withdrawing group like trifluoromethyl (Compound 2d) may be detrimental to this activity. These findings underscore the importance of electronic effects in modulating the functional response of PPARs.

Inhibition of Ectonucleotidase CD73 Activity

CD73 is a cell-surface enzyme that plays a crucial role in the production of extracellular adenosine, a molecule with immunosuppressive functions. Inhibiting CD73 is a promising strategy in cancer immunotherapy.

The SAR for CD73 inhibition by this compound derivatives highlights the importance of specific interactions within the enzyme's active site.

CompoundSubstituent on Benzyl RingCD73 IC50 (nM)
3a H>1000
3b 3-Bromo250
3c 4-Phenyl100
3d 3,5-Difluoro50

Data is illustrative and based on general SAR principles for CD73 inhibitors.

The unsubstituted parent compound (3a) shows weak activity. However, the introduction of a bromine atom at the meta-position (3b) significantly improves inhibitory potency. This suggests a potential halogen bonding interaction or a favorable steric fit in a specific pocket of the active site. Extending the aromatic system with a phenyl group at the para-position (3c) further enhances potency, indicating the presence of a hydrophobic pocket that can accommodate larger substituents. The most potent compound in this illustrative series, the 3,5-difluoro derivative (3d), suggests that specific electronic and steric interactions are key to high-affinity binding.

Impact of the Benzyloxyimino Group (E-configuration) on CD73 Inhibitor Binding

The (E)-benzyloxyimino moiety has been identified as a crucial component in the design of potent CD73 inhibitors. X-ray crystallography studies have revealed that the benzyloxyimino group in its (E)-configuration occupies the same binding region within the enzyme as the N4-benzyl groups found in adenine-based inhibitors. nih.gov This region is located between the C-terminal and N-terminal domains of the CD73 protein. nih.gov

The strategic placement of the benzyloxyimino group allows for significant enhancements in inhibitory potency. Structure-activity relationship (SAR) studies on a series of N4-substituted 3-methylcytidine-5′-α,β-methylenediphosphates have demonstrated that modifications to the benzyl ring of the benzyloxyimino group can dramatically influence binding affinity. nih.gov

For instance, the introduction of halogen substituents onto the benzyl ring leads to a notable decrease in the inhibitor constant (Ki), signifying stronger binding. A parent compound, N4-benzyloxy-3-methylcytidine-5′-α,β-methylenediphosphonate, served as a reference. The substitution with a chloro group at the ortho or meta position resulted in a 6- to 7-fold increase in potency. nih.gov An even more substantial enhancement was observed with a para-chloro substitution, which increased the potency by 16-fold. nih.gov Further optimization with a para-iodo substituent resulted in an approximately 20-fold decrease in the Ki value compared to the unsubstituted benzyloxy compound. nih.gov

These findings underscore the sensitivity of the binding interaction to the electronic and steric properties of the substituent on the benzyl ring of the benzyloxyimino group.

Table 1: Impact of Benzyl Ring Substitution on CD73 Inhibitory Potency

Compound Substituent on Benzyl Ring Fold Increase in Potency (approx.)
Reference None 1x
10 o-Chloro 6-7x
11 m-Chloro 6-7x
16 p-Chloro 16x
18 p-Iodo 20x

Data derived from studies on N4-benzyloxy-3-methylcytidine-5′-α,β-methylenediphosphonate derivatives. nih.gov

Conformational Analysis and its Correlation with Receptor/Enzyme Interaction of Benzyloxyiminoacetic Acid Analogs

The conformation of benzyloxyiminoacetic acid analogs plays a pivotal role in their interaction with target enzymes like CD73. Molecular dynamics simulations have been employed to understand the stabilizing interactions and predict the conformational diversity of these inhibitors when bound to the enzyme. nih.gov

For potent inhibitors, such as the p-iodo-benzyloxyimino derivative, molecular dynamics simulations have shown that the nucleotide scaffold of the molecule maintains a stable conformation within the binding site. nih.gov However, the p-iodo-benzyl moiety itself exhibits higher root-mean-square fluctuations (RMSFs), indicating a degree of flexibility. nih.gov This flexibility allows the substituent to explore the local binding environment and form favorable interactions. nih.gov

The (S) conformation of the ribose-like moiety in nucleotide analogs is generally preferred for recognition at certain receptors, and similar conformational preferences are critical for CD73 binding. nih.gov X-ray structures have indicated that the ribose ring of some inhibitors undergoes a conformational adaptation upon binding to human CD73. nih.gov

Furthermore, computational modeling has been instrumental in guiding the design of more potent analogs. For example, based on crystal structures, the introduction of a β-alanine moiety connected to a carboxylic acid on the benzyloxyimino substituent was predicted to enhance affinity. nih.gov Subsequent synthesis and testing confirmed this prediction, with the resulting derivatives showing a 5-fold increase in potency. nih.gov This highlights the predictive power of conformational analysis in understanding and optimizing inhibitor-enzyme interactions.

Structure-Property Relationships Beyond Biological Activity (e.g., metabolic stability)

For instance, in the context of P2Y6 receptor agonists, which share some structural similarities with CD73 inhibitors, blocking the terminal phosphate (B84403) group with an alkyl or aryl group has been shown to increase the compound's stability. nih.gov Mononucleotides are susceptible to enzymatic degradation by ectonucleotidases, and chemical degradation can occur at extreme pH ranges. nih.gov Therefore, modifications that protect susceptible metabolic sites are crucial for developing viable drug candidates.

While specific metabolic stability data for this compound as a standalone entity is not extensively detailed in the reviewed literature, general principles of drug design suggest that the benzyloxyimino group itself could be subject to metabolic transformations, such as O-dealkylation. The nature and position of substituents on the benzyl ring would likely influence the rate and pathway of such metabolic processes. The introduction of groups that sterically hinder access to metabolic enzymes or electronically deactivate the ring could enhance metabolic stability.

The development of functionalized congeners, such as primary alkylamine derivatives coupled through a p-amido group on the benzyloxyimino moiety, not only provides a handle for conjugation to other molecules but can also influence properties like solubility and metabolic stability. nih.gov Further studies are required to systematically evaluate the structure-property relationships of this chemical class beyond their direct interaction with the biological target.

Preclinical Biological and Pharmacological Research of E Benzyloxyimino Acetic Acid and Its Analogs

In Vitro Pharmacological Characterization of Benzyloxyiminoacetic Acid Derivatives

The in vitro pharmacological assessment of benzyloxyiminoacetic acid derivatives is crucial for elucidating their mechanisms of action and therapeutic potential. This involves a series of assays to determine their interaction with specific molecular targets and their effects on cellular pathways.

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a significant role in the regulation of lipid and glucose metabolism. The transcriptional activity of PPARs, particularly PPARγ, is modulated by the binding of ligands, which can be either agonists or antagonists. Functional assays, such as luciferase reporter assays, are employed to screen for compounds that can modulate PPARγ transcriptional activity.

CD73, or ecto-5'-nucleotidase, is a cell surface enzyme that plays a critical role in the tumor microenvironment by producing immunosuppressive adenosine. The development of CD73 inhibitors is a key strategy in cancer immunotherapy. Receptor binding and functional assays are essential to identify and characterize such inhibitors. These assays can determine the potency and mechanism of inhibition (e.g., competitive, non-competitive, or allosteric). Various small molecule and antibody-based inhibitors of CD73 have been developed and characterized using enzymatic inhibition assays.

Cell-based assays are instrumental in understanding how a compound affects cellular processes and signaling pathways. For compounds targeting PPARγ, a key cellular assay is the assessment of adipocyte differentiation. PPARγ is a master regulator of this process. The analog SPA0432 has been shown to effectively enhance the differentiation of 3T3-L1 preadipocytes into mature adipocytes, as evidenced by increased lipid droplet formation and triglyceride accumulation.

Furthermore, the modulation of gene expression downstream of PPARγ activation is a critical indicator of a compound's activity. Real-time RT-PCR analysis has demonstrated that SPA0432 significantly increases the expression of several adipogenesis-related genes, including CCAAT/enhancer-binding protein α (C/EBPα), PPARγ itself, fatty acid synthase (FAS), adipocyte protein 2 (aP2), and lipoprotein lipase (LPL). Concurrently, it decreases the expression of preadipocyte factor-1 (Pref-1), a marker for preadipocytes. A significant aspect of PPARγ agonism is the enhancement of insulin sensitivity. In differentiated 3T3-L1 adipocytes, SPA0432 has been observed to increase insulin-stimulated glucose uptake.

Interactive Table: Effect of SPA0432 on Adipogenesis-Related Gene Expression

Gene Effect of SPA0432 Function
C/EBPα Increased Key transcription factor in adipogenesis
PPARγ Increased Master regulator of adipocyte differentiation
FAS Increased Enzyme involved in fatty acid synthesis
aP2 Increased Fatty acid-binding protein in adipocytes
LPL Increased Enzyme for lipoprotein triglyceride hydrolysis

Understanding the kinetics and mechanism of enzyme inhibition is fundamental for the development of effective drugs targeting enzymes like CD73. Kinetic studies determine key parameters such as the inhibition constant (Kᵢ) and the mode of inhibition.

CD73 inhibitors can act through various mechanisms:

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the natural substrate (AMP). This type of inhibition can be overcome by increasing the substrate concentration.

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's activity. This type of inhibition is not affected by substrate concentration.

Allosteric Inhibition: A specific type of non-competitive inhibition where the inhibitor binds to an allosteric site, modulating the enzyme's catalytic activity.

Mechanistic studies for CD73 inhibitors often involve measuring the rate of AMP hydrolysis to adenosine in the presence of varying concentrations of the inhibitor and the substrate. The data are then analyzed using models like the Michaelis-Menten equation to determine the kinetic parameters. While specific kinetic data for [(E)-Benzyloxyimino]-acetic acid as a CD73 inhibitor is not available, the field has well-established methods for such characterization.

In Vivo Efficacy Studies in Animal Models of Disease

Preclinical in vivo studies are essential to evaluate the therapeutic efficacy and physiological effects of new chemical entities in a whole-organism context.

Genetically obese and diabetic animal models, such as the KKAy mouse, are valuable tools for studying the in vivo effects of compounds targeting metabolic diseases. These models spontaneously develop obesity, insulin resistance, and hyperglycemia, mimicking key aspects of human type 2 diabetes.

The inhibition of CD73 is a promising strategy in cancer immunotherapy due to its role in generating an immunosuppressive tumor microenvironment. Preclinical cancer models, including syngeneic mouse tumor models, are critical for evaluating the anti-tumor efficacy of CD73 inhibitors.

The primary anti-tumorigenic mechanism of CD73 inhibition is the reduction of adenosine production within the tumor microenvironment. Extracellular adenosine suppresses the activity of various immune cells, including T cells and natural killer (NK) cells, which are crucial for anti-tumor immunity. By blocking adenosine production, CD73 inhibitors can restore the function of these immune cells, leading to enhanced tumor cell killing.

Preclinical studies have shown that targeting CD73 can lead to:

Increased infiltration of cytotoxic T lymphocytes into the tumor.

Enhanced effector function of anti-tumor T cells.

Reduced tumor growth and improved survival in various cancer models.

Furthermore, CD73 inhibition has been shown to synergize with other immunotherapies, such as checkpoint inhibitors targeting PD-1 or CTLA-4. While in vivo data for this compound is not available, the established role of CD73 in tumor immune evasion provides a strong rationale for investigating compounds of this class as potential anti-cancer agents.

Interactive Table: General Anti-tumorigenic Mechanisms of CD73 Inhibition

Mechanism Effect on Tumor Microenvironment Outcome
Reduced Adenosine Production Decreased immunosuppression Enhanced anti-tumor immunity
Enhanced T-cell Function Increased T-cell infiltration and activation Improved tumor cell killing

Influence on Inflammatory Pathways and Immune Cell Function

There is no available information on whether this compound has any effect on inflammatory pathways or the function of immune cells.

Preclinical Pharmacokinetic and Metabolic Stability Investigations

No data has been published regarding the in vitro metabolic stability, absorption, distribution, excretion pathways, or metabolite identification of this compound in any preclinical models.

Computational and Theoretical Approaches to E Benzyloxyimino Acetic Acid Research

Molecular Modeling and Docking Simulations for Ligand-Target Recognition

Molecular modeling and docking simulations are pivotal computational techniques for elucidating how a ligand, such as [(E)-Benzyloxyimino]-acetic acid, recognizes and binds to a specific biological target, typically a protein or enzyme. These methods are instrumental in predicting the binding affinity, orientation, and interactions between the ligand and the active site of the target.

The process begins with the three-dimensional structures of both the ligand and the target protein. If the experimental structure of the target is unavailable, it can often be generated through homology modeling. Docking algorithms then systematically sample a vast number of possible conformations and orientations of the ligand within the binding site of the protein. Each of these poses is evaluated using a scoring function that estimates the binding energy. Lower scores typically indicate a more favorable binding interaction.

For instance, in studies of compounds with similar structural motifs, such as pyrazole (B372694) analogues, molecular docking has been successfully employed to understand their interactions with enzymes like cyclooxygenase (COX). nih.gov These studies revealed that specific substitutions on the core structure could lead to selective inhibition of COX-2 over COX-1, a desirable trait for anti-inflammatory drugs. nih.gov The docking analysis can highlight key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. For example, docking studies on pyrazole derivatives identified hydrogen bonding between the sulfonamide group of the ligand and specific amino acid residues like His90 and Arg513 in the COX-2 active site. nih.gov

An illustrative example of the type of data generated from molecular docking studies is presented in Table 1. This table showcases the binding affinities and key interacting residues for a series of hypothetical this compound derivatives with a target enzyme.

Table 1: Illustrative Molecular Docking Results for this compound Derivatives

Compound Docking Score (kcal/mol) Key Interacting Residues Hydrogen Bonds
Derivative A -8.5 Tyr123, Phe210, Arg345 2
Derivative B -7.9 Tyr123, Leu214, Arg345 1
Derivative C -9.2 Tyr123, Phe210, Arg345, Ser346 3

This table is for illustrative purposes and does not represent actual experimental data.

Molecular Dynamics Simulations for Conformational Analysis and Protein-Ligand Stability

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and the stability of protein-ligand complexes. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom, revealing how the system evolves. nih.gov

In the context of this compound, MD simulations can be used to explore its preferred conformations in different environments, such as in solution or when bound to a protein. This is crucial as the biological activity of a molecule is often dependent on its three-dimensional shape. For example, computer-aided conformational analysis using MD simulations has been applied to design benzyloxy-substituted ligands for the benzodiazepine (B76468) receptor. nih.gov

Table 2 provides a representative example of the kind of data that can be extracted from an MD simulation analysis of a protein-ligand complex.

Table 2: Representative Data from Molecular Dynamics Simulation of a Protein-[(E)-Benzyloxyimino]-acetic Acid Complex

Simulation Time (ns) Ligand RMSD (Å) Protein Backbone RMSD (Å) Number of Persistent Hydrogen Bonds
0 0.0 0.0 3
10 1.2 1.5 2
20 1.3 1.6 3
30 1.5 1.5 2
40 1.4 1.7 2

This table is for illustrative purposes and does not represent actual experimental data.

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure, reactivity, and spectroscopic properties of molecules like this compound. nih.govpurdue.edu These methods solve the Schrödinger equation for a given molecule, yielding information about its molecular orbitals, electron density distribution, and other electronic properties. purdue.edu

One of the most widely used quantum chemical methods is Density Functional Theory (DFT). nih.gov DFT calculations can be used to determine the molecule's optimized geometry, vibrational frequencies (which can be correlated with experimental infrared spectra), and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) maps, which can be generated from quantum chemical calculations, visualize the charge distribution on the surface of a molecule. researchgate.net These maps are valuable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing insights into how the molecule will interact with other molecules, including biological targets. researchgate.net For instance, the negative potential regions on an MEP map can indicate likely sites for hydrogen bond acceptance. researchgate.net

Furthermore, quantum chemical calculations can predict spectroscopic properties such as NMR chemical shifts, which can aid in the structural characterization of newly synthesized derivatives. nih.gov

Table 3: Illustrative Quantum Chemical Properties of this compound

Property Calculated Value
HOMO Energy -6.8 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 5.6 eV
Dipole Moment 3.5 D
Most Negative Electrostatic Potential -0.045 a.u. (on carboxyl oxygen)

This table is for illustrative purposes and does not represent actual experimental data.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design and Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the activity of novel, unsynthesized compounds and to guide the optimization of lead molecules. nih.govmdpi.com

The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities is compiled. Then, a variety of molecular descriptors are calculated for each compound. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric parameters). Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms like random forest, are then used to build a model that correlates a subset of these descriptors with the observed biological activity. dergipark.org.trnih.gov

For example, QSAR studies on benzoylaminobenzoic acid derivatives as antibacterial agents have shown that properties like hydrophobicity, molar refractivity, and the presence of specific functional groups are important for their inhibitory activity. nih.gov Similarly, for other antimicrobial agents, QSAR models have highlighted the significance of electronic parameters such as the total energy and the energy of the LUMO. chitkara.edu.in

A robust QSAR model must be rigorously validated to ensure its predictive power. nih.gov This is typically done using techniques like cross-validation and by testing the model on an external set of compounds not used in the model development.

Table 4: Example of a QSAR Equation and its Statistical Parameters

Parameter Value
QSAR Equation pMIC = 0.5 * LogP - 0.2 * Molar_Refractivity + 1.2 * (Presence_of_OH) + 2.5
r² (squared correlation coefficient) 0.85
q² (cross-validated r²) 0.72
F-statistic 45.6

This table is for illustrative purposes and does not represent actual experimental data. pMIC is the negative logarithm of the minimum inhibitory concentration.

Cheminformatics and Virtual Screening Strategies for Novel Benzyloxyiminoacetic Acid Scaffolds

Cheminformatics encompasses a broad range of computational tools and techniques for storing, retrieving, and analyzing chemical information. In the context of drug discovery, cheminformatics plays a crucial role in virtual screening, which involves the computational screening of large compound libraries to identify potential hits. nih.gov

One powerful strategy for discovering novel scaffolds is "scaffold hopping," where computational methods are used to identify compounds with different core structures but similar biological activity to a known active molecule. nih.gov This can be achieved through similarity searches based on 2D fingerprints or 3D shape and pharmacophore models. nih.gov For instance, a known active compound containing the benzyloxyiminoacetic acid scaffold could be used as a query to search for structurally diverse compounds that are predicted to bind to the same target. nih.gov

Virtual screening can be either ligand-based or structure-based. Ligand-based methods rely on the knowledge of known active compounds to identify new ones, while structure-based virtual screening uses the 3D structure of the biological target to dock and score compounds from a library. These high-throughput computational approaches allow researchers to prioritize a smaller, more manageable set of compounds for experimental testing, thereby saving time and resources.

The analysis of chemical scaffolds within large datasets can also reveal important trends and guide the design of new compound libraries with improved diversity and drug-like properties. nih.gov

Table 5: Mentioned Compounds

Compound Name
This compound
8-(benzyloxy)-2-phenylpyrazolo[4,3-c]quinolin-3-one
Benzoylaminobenzoic acid
Pyrazole
Ibuprofen
Celecoxib
Phorbol 13-acetate
Bryostatin 1
Resveratrol
Kojic acid
Parietin
(E)1‐benzyl (B1604629)‐3‐((4 methoxyphenyl)imino)‐5‐methylindolin‐2‐one
1‐benzyl‐5‐methylindoline‐2,3‐dione
4‐methoxyaniline
(E)-4-((4-(dimethylamino)benzylidene)amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide
Pleuromutilin
Tiamulin
Norfloxacin
p-Aminobenzoic acid

Advanced Analytical Techniques in the Research of E Benzyloxyimino Acetic Acid

X-ray Crystallography for Determining Protein-Ligand Complex Structures with Benzyloxyiminoacetic Acid Derivatives

The process involves crystallizing the target protein in complex with the ligand and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure of the complex can be modeled. tandfonline.com This structural information is invaluable for structure-based drug design, enabling the rational optimization of lead compounds to improve their affinity, selectivity, and efficacy. fudan.edu.cn

A prime example is the determination of the crystal structure of Pseudomonas aeruginosa PBP3 covalently complexed with ceftazidime (B193861), a third-generation cephalosporin (B10832234) featuring the characteristic aminothiazole ring and a dimethyl carboxypropyl-oxyimino side chain, a derivative of benzyloxyimino-acetic acid. rcsb.orgresearchgate.net The high-resolution structure reveals critical details about how the antibiotic acylates the active site serine residue and the specific interactions that stabilize the complex. rcsb.org

ParameterValue
PDB ID 3PBO rcsb.org
Macromolecule Penicillin-binding protein 3 (PBP3)
Organism Pseudomonas aeruginosa
Ligand Ceftazidime (covalently bound)
Method X-ray Diffraction
Resolution 1.74 Å rcsb.org
R-Value Work 0.186 rcsb.org
R-Value Free 0.213 rcsb.org

This interactive table summarizes the crystallographic data for the complex of PBP3 with Ceftazidime, highlighting the high resolution achieved. rcsb.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies and Ligand Binding Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of molecules in solution, providing a complementary approach to solid-state methods like X-ray crystallography. asm.orgresearchgate.net For derivatives of [(E)-Benzyloxyimino]-acetic acid, NMR is instrumental in determining their conformation in solution and probing their binding interactions with target proteins. nih.govsigmaaldrich.com

Techniques like 1H and 13C NMR are used for the fundamental structural elucidation of newly synthesized compounds. More advanced, multi-dimensional NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can reveal through-space proximities between atoms, allowing for the determination of the molecule's preferred three-dimensional shape.

In the context of drug-target interactions, NMR is particularly adept at detecting weak or transient binding events. asm.org Ligand-observed NMR methods, such as Saturation Transfer Difference (STD-NMR), can identify which parts of a ligand are in close contact with a protein, mapping the binding epitope. sigmaaldrich.com Protein-observed NMR, like Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, monitors chemical shift perturbations in the protein's spectrum upon ligand addition, identifying the amino acid residues involved in the binding interface. nih.gov These studies have been crucial in understanding resistance mechanisms, for instance, by revealing how mutations in β-lactamase enzymes alter their conformational dynamics and interaction with inhibitors and antibiotics like ceftazidime. asm.orgnih.gov

High-Resolution Mass Spectrometry for Metabolite Profiling and Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the identification and characterization of drug metabolites and for monitoring the progress of chemical reactions. nih.govijpras.com HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems, provide highly accurate mass measurements (typically with an error of less than 5 ppm), which allows for the confident determination of the elemental composition of a molecule. nih.gov

In the study of this compound derivatives, HRMS is used extensively in metabolite profiling. After a drug is administered, it can be modified by metabolic enzymes in the body. HRMS, often coupled with liquid chromatography (LC), can detect and identify these metabolites in complex biological matrices like plasma or urine. ijpras.com By comparing the mass spectra of the parent drug and its metabolites, researchers can pinpoint biotransformations such as hydroxylation, glucuronidation, or cleavage of side chains. Tandem mass spectrometry (MS/MS) further aids in structural elucidation by fragmenting the metabolite ions and analyzing the resulting product ions. researchgate.net

HRMS also serves as a critical process analytical technology (PAT) tool for monitoring the synthesis of these complex molecules. It allows chemists to track the consumption of reactants and the formation of products and intermediates in real-time, ensuring the efficiency and safety of the synthetic process.

AnalytePrecursor Ion (m/z)Product Ions (m/z)
Ceftazidime 547.2468.1, 396.1 tandfonline.comnih.gov
Ceftazidime-d5 552.3468.1 tandfonline.com

This interactive table shows the precursor and major product ions for Ceftazidime and its deuterated internal standard as determined by tandem mass spectrometry, which are used for its specific detection. tandfonline.comnih.gov

Advanced Chromatographic Methods (e.g., LC-MS/MS) for Complex Mixture Analysis in Biological Samples

Advanced chromatographic methods, particularly Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS), are the gold standard for the quantitative analysis of drugs and their metabolites in complex biological samples. nih.govwaters.com These methods offer exceptional sensitivity, selectivity, and speed, making them ideal for therapeutic drug monitoring (TDM) and pharmacokinetic studies of antibiotics derived from this compound. nih.govresearchgate.netnih.gov

The process involves an initial separation step using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), which separates the analyte of interest from endogenous matrix components. nih.govwaters.com The eluent from the chromatography column is then introduced into a tandem mass spectrometer. The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion for the drug is selected and fragmented, and one or more specific product ions are monitored. fudan.edu.cnijpras.com This two-stage mass filtering provides extremely high selectivity, minimizing interferences from the complex biological matrix. nih.gov

Numerous validated LC-MS/MS methods have been published for the determination of ceftazidime and aztreonam (B1666516) in human plasma, serum, and urine. nih.govfudan.edu.cnnih.govnih.gov These methods are crucial for ensuring that patients receive optimal dosing, especially in critically ill populations where pharmacokinetics can be highly variable. nih.gov

AnalyteMatrixChromatographic ColumnLLOQLinearity RangeRef
Ceftazidime Human PlasmaAcquity UPLC BEH C180.58 mg/L0.58 - 160 mg/L nih.gov
Aztreonam Human BloodC18 column5 ng/mL10 - 5000 ng/mL fudan.edu.cn
Ceftazidime Human PlasmaHSS T31 µg/mL1 - 100 µg/mL tandfonline.com
Aztreonam Human UrineµBondapak C185.0 µg/mL0.5 - 1.0 mg/mL nih.gov

This interactive table summarizes key parameters from various validated LC-MS/MS methods for the analysis of benzyloxyiminoacetic acid derivatives in biological fluids. LLOQ: Lower Limit of Quantification. fudan.edu.cntandfonline.comnih.govnih.gov

Spectroscopic Probes for Real-Time Monitoring of Biological Interactions

Spectroscopic probes, particularly fluorescent probes, provide a powerful means to monitor the biological interactions of this compound derivatives in real-time. nih.govnih.gov These probes are designed by chemically attaching a fluorophore (a fluorescent molecule) to the antibiotic structure. The fluorescence properties of the probe often change upon binding to its biological target, such as a Penicillin-Binding Protein (PBP) or a β-lactamase enzyme. nih.govnih.gov

For example, fluorescently labeled cephalosporins have been synthesized to selectively visualize and identify active PBPs in living bacterial cells. nih.gov When the probe binds covalently to the active site of a PBP, its localization within the cell can be tracked using fluorescence microscopy. nih.gov This has provided critical insights into the roles of different PBPs in bacterial processes like cell division and elongation. nih.gov

Another application is in the development of assays to detect β-lactamase activity, a major mechanism of antibiotic resistance. nih.gov Probes can be designed based on a Fluorescence Resonance Energy Transfer (FRET) mechanism. nih.gov In these probes, a cephalosporin core links a fluorophore and a quencher. In the intact probe, the fluorescence is quenched. When a β-lactamase cleaves the β-lactam ring, the fluorophore and quencher are separated, leading to a "turn-on" fluorescent signal. nih.govpnas.org This allows for the real-time, sensitive detection of β-lactamase enzymes and can be used to screen for enzyme inhibitors. liverpool.ac.uk

Future Directions and Uncharted Territories in E Benzyloxyimino Acetic Acid Research

Exploration of Novel Therapeutic Applications Beyond Current Indications

While derivatives of the [(E)-benzyloxyimino]-acetic acid scaffold have been investigated for indications such as immunosuppression, cancer, and as S1P1 receptor agonists, the structural motifs inherent in this class of compounds suggest a much broader therapeutic potential. The exploration of novel applications is a key future direction, with preliminary evidence from related heterocyclic compounds pointing towards promising new avenues in anti-inflammatory, neuroprotective, and antiviral therapies.

The benzimidazole (B57391) scaffold, which shares structural similarities with derivatives of benzyloxyiminoacetic acid, is recognized for its anti-inflammatory and analgesic properties. nih.govnih.gov This suggests that this compound derivatives could be developed as novel anti-inflammatory agents, potentially targeting enzymes like cyclooxygenase (COX) or 5-lipoxygenase. nih.govnih.gov Research into related scaffolds like pyridazinone and benzothiazole (B30560) has also yielded potent anti-inflammatory agents, further supporting the potential of the benzyloxyiminoacetic acid core in this therapeutic area. nih.govresearchgate.net

Furthermore, the search for new neuroprotective agents has identified compounds with a 1,4-benzoxazine backbone, another structurally related class, as capable of inhibiting oxidative stress-mediated neuronal degeneration. nih.gov This opens up the possibility of developing this compound derivatives for the treatment of neurodegenerative diseases.

In the realm of infectious diseases, various benzoheterocyclic compounds have demonstrated antiviral activity. nih.govturkjps.orgmdpi.com For instance, certain benzimidazole derivatives have been shown to inhibit the replication of viruses like hepatitis C by targeting the viral RNA-dependent RNA polymerase. nih.gov Given these precedents, a focused investigation into the antiviral properties of the this compound scaffold against a range of viruses is a logical and promising future direction.

Potential Therapeutic AreaRationale based on Related ScaffoldsKey Molecular Targets (Hypothesized)
Anti-inflammatory Benzimidazole, pyridazinone, and benzothiazole derivatives show anti-inflammatory activity. nih.govnih.govnih.govresearchgate.netCyclooxygenase (COX), 5-Lipoxygenase (5-LOX), Pro-inflammatory cytokines. nih.gov
Neuroprotection 1,4-Benzoxazine derivatives inhibit oxidative stress in neurons. nih.govPathways involved in oxidative stress and excitotoxicity.
Antiviral Benzoheterocyclic compounds, including benzimidazoles, exhibit antiviral properties. nih.govturkjps.orgmdpi.comnih.govViral polymerases, proteases, or entry mechanisms.

Development of Conjugates and Prodrug Strategies for Benzyloxyiminoacetic Acid Scaffolds

To enhance the therapeutic efficacy, improve pharmacokinetic profiles, and achieve targeted delivery, the development of conjugates and prodrugs based on the this compound scaffold is a critical area of future research. These strategies can help overcome challenges such as poor bioavailability and off-target toxicity. axispharm.comnih.gov

Prodrug Strategies:

A prodrug is an inactive or less active form of a drug that is converted to the active form in the body. For this compound derivatives, this could involve masking the carboxylic acid group to improve membrane permeability and oral absorption. google.com Upon absorption, endogenous enzymes would cleave the promoiety, releasing the active drug. This approach has been successfully applied to other carboxylic acid-containing drugs to enhance their delivery. nih.gov

Antibody-Drug Conjugates (ADCs):

ADCs represent a powerful approach for targeted cancer therapy, combining the specificity of a monoclonal antibody with the potency of a cytotoxic payload via a chemical linker. nih.govnih.gov The this compound scaffold could potentially be incorporated into ADCs in several ways. It could be part of the cytotoxic payload itself, or it could be a component of the linker that connects the antibody to the payload. nih.gov The stability of the oxime ether bond and the potential for its cleavage under specific physiological conditions could be exploited in the design of novel, cleavable linkers for ADCs. axispharm.com

StrategyPotential AdvantageExample Application for Benzyloxyiminoacetic Acid Scaffold
Prodrugs Improved oral bioavailability, reduced off-target effects. nih.govgoogle.comEsterification of the carboxylic acid to enhance lipophilicity and cell penetration. nih.gov
Antibody-Drug Conjugates (ADCs) Targeted delivery of a cytotoxic agent to cancer cells, increased therapeutic window. nih.govnih.govUse as a novel linker system or as part of the cytotoxic payload. medchemexpress.comadooq.com

Integration with Artificial Intelligence and Machine Learning in Drug Discovery and Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery, and the development of novel this compound derivatives is no exception. nih.gov These computational tools can accelerate the discovery process by identifying promising new molecules, predicting their properties, and optimizing their structures for enhanced activity and safety. nih.govpku.edu.cnnih.gov

Generative AI models, for instance, can be trained on vast libraries of chemical structures to design novel molecules with a focus on a specific scaffold, such as benzyloxyiminoacetic acid. google.com These models can generate virtual libraries of compounds with desired physicochemical and pharmacological properties, significantly expanding the chemical space for exploration. pku.edu.cn

Furthermore, ML algorithms can be employed to build predictive models for structure-activity relationships (SAR) and absorption, distribution, metabolism, and excretion (ADME) properties. nih.govnih.gov By analyzing existing data, these models can help researchers prioritize the synthesis of compounds with the highest probability of success, thereby saving time and resources.

Addressing Challenges and Opportunities in Synthetic Accessibility and Biological Specificity

Despite the promise of the this compound scaffold, challenges related to its synthesis and biological specificity need to be addressed to unlock its full therapeutic potential.

Synthetic Accessibility:

A key challenge in the synthesis of this compound and its derivatives is the stereoselective formation of the (E)-oxime ether. pku.edu.cn The synthesis of oximes often yields a mixture of (E) and (Z) isomers, which can be difficult to separate and may exhibit different biological activities. google.comacs.org Developing robust and scalable synthetic methods that favor the formation of the desired (E)-isomer is crucial for the large-scale production of these compounds. acs.org Recent advances in stereoselective synthesis, including the use of specific catalysts and reaction conditions, offer promising solutions to this challenge. nih.govgoogle.com

Biological Specificity:

Achieving high biological specificity is paramount for any therapeutic agent to minimize off-target effects. For this compound derivatives, this involves understanding the structure-activity relationships (SAR) that govern their interaction with their biological targets. nih.gov Systematic modifications of the scaffold, such as substitutions on the benzyl (B1604629) and phenyl rings, can have a significant impact on potency and selectivity. nih.govcfsre.org Detailed SAR studies, aided by computational modeling, will be essential to fine-tune the structure of these compounds to achieve the desired biological specificity. nih.govresearchgate.net

Multidisciplinary Research Collaborations for Accelerated Discovery

The journey of a drug from concept to clinic is a complex and lengthy process that necessitates a multidisciplinary approach. The future development of this compound-based therapeutics will heavily rely on collaborations between experts from various fields.

Chemists will be needed to devise efficient synthetic routes and create diverse libraries of compounds. google.comacs.org Pharmacologists and biologists will be essential for evaluating the biological activity and elucidating the mechanism of action of these new molecules. nih.govnih.govnih.gov Computational scientists will play a crucial role in applying AI and ML for drug design and data analysis. nih.govgoogle.com Furthermore, collaborations with clinicians will be vital to translate promising laboratory findings into effective treatments for patients. By fostering a collaborative research environment, the timeline for the discovery and development of the next generation of this compound-based drugs can be significantly accelerated.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [(E)-Benzyloxyimino]-acetic acid, and how can stereochemical purity be ensured?

  • Methodological Answer : The synthesis typically involves oxime formation between hydroxylamine and a benzyloxy-containing ketone precursor, followed by acetylation. To ensure E-isomer purity, reaction conditions (e.g., pH, temperature) must be tightly controlled, as the E/Z ratio is sensitive to steric and electronic factors . Characterization via 1H NMR^1 \text{H NMR} (e.g., coupling constants for olefinic protons) and 13C NMR^{13} \text{C NMR} can confirm stereochemistry. High-performance liquid chromatography (HPLC) with chiral columns or polarimetric analysis may further validate enantiomeric excess .

Q. How can X-ray crystallography resolve the molecular conformation of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction provides precise bond lengths, angles, and torsion angles. For example, in related benzyloxyimino compounds, the E-configuration is confirmed by the antiperiplanar arrangement of the benzyloxy and oxo groups. Hydrogen-bonding patterns (e.g., O–H⋯O interactions in carboxylic acid dimers) stabilize the crystal lattice and can be analyzed using software like SHELX or Mercury .

Q. What spectroscopic techniques are critical for characterizing this compound in solution?

  • Methodological Answer :

  • IR Spectroscopy : Confirms the presence of C=O (1690–1720 cm1^{-1}) and N–O (950–980 cm1^{-1}) stretches.
  • NMR : 1H^1 \text{H} signals for the benzyloxy group (δ 4.5–5.0 ppm) and imino proton (δ 8.0–8.5 ppm) are diagnostic. 15N NMR^{15} \text{N NMR} (if accessible) can resolve tautomeric equilibria .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns, distinguishing regioisomers .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) complement experimental data in studying this compound’s reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict transition states for tautomerization or nucleophilic attacks. For instance, the EZ isomerization barrier can be quantified using potential energy surface scans. Solvent effects (e.g., polarizable continuum models) refine predictions of reaction pathways in aqueous media .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies in IC50_{50} values or binding affinities may arise from assay conditions (e.g., buffer pH, redox potential). Standardize protocols by:

  • Using isogenic cell lines to minimize genetic variability.
  • Validating target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
  • Cross-referencing with structural analogs (e.g., replacing benzyloxy with phenoxy groups) to isolate steric/electronic effects .

Q. How can this compound serve as a pharmacophore in drug design?

  • Methodological Answer : The oxyimino group acts as a bioisostere for phosphate or carboxylate moieties, enhancing membrane permeability. Structure-activity relationship (SAR) studies can optimize substituents on the benzyl ring (e.g., electron-withdrawing groups for increased metabolic stability). Molecular docking against PPARγ (peroxisome proliferator-activated receptor gamma) or kinase targets (e.g., EGFR) identifies binding modes, validated by mutagenesis assays .

Q. What role does this compound play in catalytic systems?

  • Methodological Answer : As a ligand, it coordinates transition metals (e.g., Pd, Cu) via the imino nitrogen and carboxylate oxygen, enabling Suzuki-Miyaura couplings or asymmetric oxidations. Kinetic studies (e.g., variable-temperature NMR) monitor ligand exchange rates, while XANES (X-ray absorption near-edge structure) probes oxidation states in situ .

Data Analysis & Experimental Design

Q. How to analyze hydrogen-bonding networks in this compound crystals?

  • Methodological Answer : Using crystallographic data (e.g., CIF files), software like PLATON identifies O–H⋯O and C–H⋯O interactions. Graph-set notation (e.g., R22(8)R_2^2(8) for carboxylic dimers) classifies motifs. Compare with Cambridge Structural Database entries (e.g., CSD refcode JANRAJ) to contextualize packing trends .

Q. What experimental controls are essential in stability studies of this compound?

  • Methodological Answer :

  • Thermal Stability : TGA/DSC under nitrogen detects decomposition temperatures.
  • Photostability : Expose to UV-Vis light (300–800 nm) and monitor degradation via HPLC.
  • Hydrolytic Stability : Incubate in buffers (pH 1–13) and quantify intact compound using LC-MS .

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[(E)-Benzyloxyimino]-acetic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.